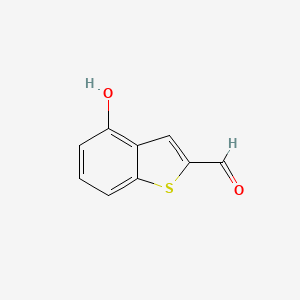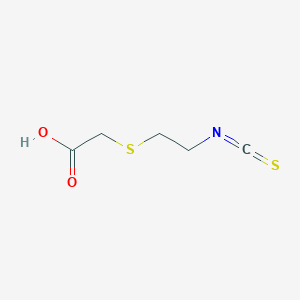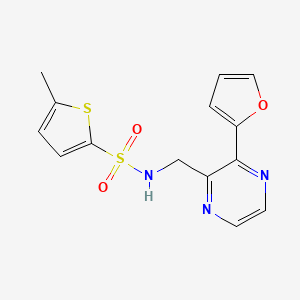
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLED Devices
The compound has relevance in the field of organic optoelectronics. BODIPY-based materials, structurally similar to the queried compound, are platforms for applications like sensors, organic thin-film transistors, and organic photovoltaics. These materials are being explored for their potential as active materials in organic light-emitting diodes (OLEDs), particularly as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).
Pharmacological Effects
The compound's structural components relate to the effects of Phenolic acids like Chlorogenic Acid (CGA), which exhibit various biological and pharmacological effects. CGA is known for its therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's also involved in modulating lipid metabolism and glucose, potentially offering treatment avenues for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Synthesis and Structural Analysis
The compound's framework is similar to those used in organic synthesis and structural analysis. For example, reactions involving chloral with substituted anilines result in the formation of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, with spectroscopic and structural properties providing insights into the conformations of the resulting products (Issac & Tierney, 1996).
Coordination Compounds in Chemistry
Compounds similar to the queried structure are used in the study of coordination compounds in chemistry. For example, cuprous bis-phenanthroline compounds possess MLCT (metal-to-ligand charge transfer) excited states and are explored for their unique properties, potentially contributing to developments in fields like photophysics and photochemistry (Scaltrito et al., 2000).
Serotonin Receptor Research
Components of the compound are structurally related to serotonin receptor ligands and are studied for their potential roles in treating disorders such as learning and memory disorders. The exploration of these compounds contributes to a deeper understanding of the functional role of serotonin receptors in cognition and their potential therapeutic applications (Russell & Dias, 2002).
Antioxidant Capacity Assays
Derivatives of the compound are used in antioxidant capacity assays like the ABTS/PP decolorization assay. These assays help in understanding the reaction pathways of antioxidants and the extent of their capacity, providing crucial insights in fields like food science and biochemistry (Ilyasov et al., 2020).
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRRFJGPJADSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

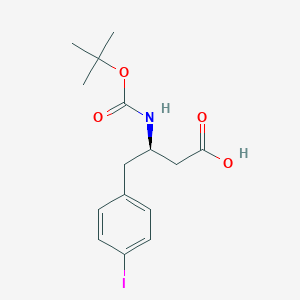
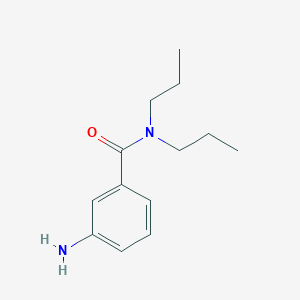
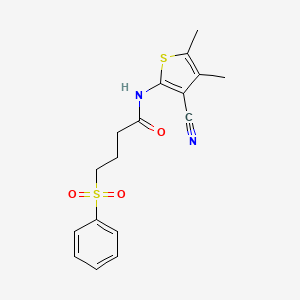
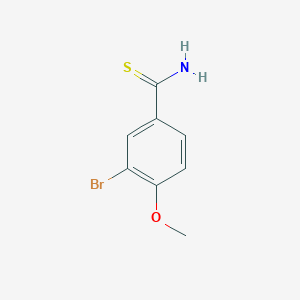
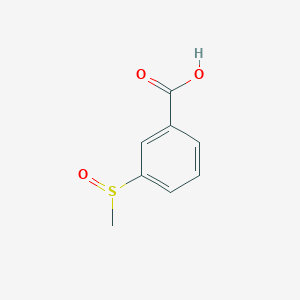
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
